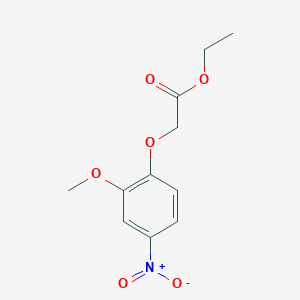
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate
描述
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which is further substituted with a methoxy group (-OCH3) and an ethoxycarbonyl group (-COOCH2CH3)
属性
分子式 |
C11H13NO6 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC 名称 |
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-9-5-4-8(12(14)15)6-10(9)16-2/h4-6H,3,7H2,1-2H3 |
InChI 键 |
HRVINGUSVYRDRO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-2-methoxyphenoxyacetate typically involves the nitration of 2-methoxyphenol followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The resulting 4-nitro-2-methoxyphenol is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-nitro-2-methoxyphenoxyacetate.
Industrial Production Methods
On an industrial scale, the production of ethyl 4-nitro-2-methoxyphenoxyacetate may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, ethyl chloroacetate.
Major Products Formed
Reduction: 4-amino-2-methoxyphenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学研究应用
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-nitro-2-methoxyphenoxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and ethoxycarbonyl groups can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can be compared with other similar compounds, such as:
Methyl 4-nitro-2-methoxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-nitro-2-hydroxyphenoxyacetate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their functional groups.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


